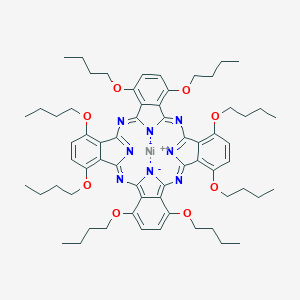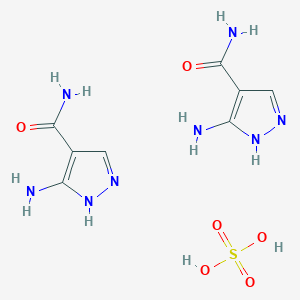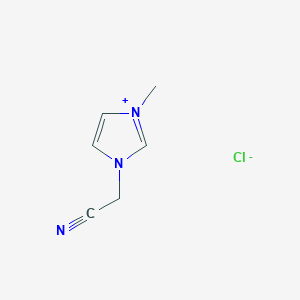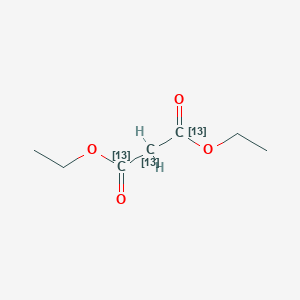![molecular formula C9H8N2O4S B124112 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid CAS No. 149587-50-8](/img/structure/B124112.png)
7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid
Descripción general
Descripción
7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid, also known as ETPC, is a heterocyclic organic compound that has been synthesized and studied for its potential applications in scientific research. ETPC has a unique molecular structure that makes it a promising candidate for various biochemical and physiological experiments.
Mecanismo De Acción
The mechanism of action of 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid is not fully understood, but it is believed to act on the GABAergic system in the brain. It has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity in the brain. This leads to a decrease in the frequency and severity of seizures and other neurological disorders.
Efectos Bioquímicos Y Fisiológicos
7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid has been found to exhibit various biochemical and physiological effects in animal studies. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in the frequency and severity of seizures. It has also been found to protect neurons from oxidative stress and improve cognitive function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid in lab experiments is its potent anticonvulsant and neuroprotective properties. It can be used to study the mechanisms underlying various neurological disorders and to develop new treatments for these conditions. However, one of the limitations of using 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid. Some possible areas of investigation include:
1. Further studies on the mechanism of action of 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid and its effects on the GABAergic system in the brain.
2. Development of new formulations of 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid with improved solubility and bioavailability.
3. Investigation of the potential applications of 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid in the treatment of other neurological disorders such as Alzheimer's disease and multiple sclerosis.
4. Studies on the long-term safety and efficacy of 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid in animal models and human clinical trials.
5. Exploration of the potential use of 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid as a tool for studying the role of GABA in the brain and its effects on behavior and cognition.
Conclusion:
In conclusion, 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid is a promising compound that has been synthesized and studied for its potential applications in scientific research. It exhibits potent anticonvulsant and neuroprotective properties and has been found to have various biochemical and physiological effects in animal studies. Further research is needed to fully understand the mechanism of action of 7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid and to explore its potential applications in the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid has been studied for its potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and neuroscience. It has been found to exhibit potent anticonvulsant and neuroprotective properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propiedades
Número CAS |
149587-50-8 |
|---|---|
Nombre del producto |
7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid |
Fórmula molecular |
C9H8N2O4S |
Peso molecular |
240.24 g/mol |
Nombre IUPAC |
7-ethyl-2,3-dioxo-1,4-dihydrothieno[2,3-b]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C9H8N2O4S/c1-2-3-4-8(16-5(3)9(14)15)11-7(13)6(12)10-4/h2H2,1H3,(H,10,12)(H,11,13)(H,14,15) |
Clave InChI |
BCNSMCIVBAPRAA-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC2=C1NC(=O)C(=O)N2)C(=O)O |
SMILES canónico |
CCC1=C(SC2=C1NC(=O)C(=O)N2)C(=O)O |
Sinónimos |
Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-ethyl-1,2,3,4-tetrahydro-2,3-dioxo- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione](/img/structure/B124056.png)
![8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B124057.png)
![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate](/img/structure/B124058.png)



![2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one](/img/structure/B124067.png)
